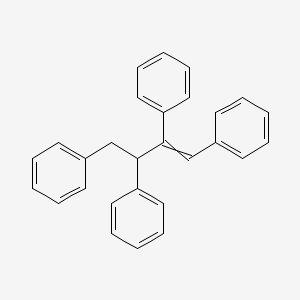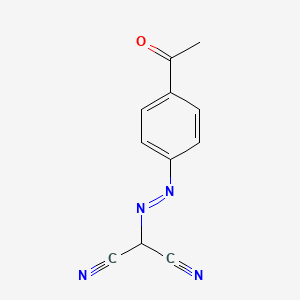
((p-Acetylphenyl)azo)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((p-Acetylphenyl)azo)malononitrile is an organic compound that features a malononitrile core with a p-acetylphenylazo group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((p-Acetylphenyl)azo)malononitrile typically involves the reaction of malononitrile with p-acetylphenylazo compounds under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between malononitrile and p-acetylphenylazo bromide in an ethanolic solution . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors has also been explored to enhance the efficiency and yield of the compound . These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
((p-Acetylphenyl)azo)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the malononitrile core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted malononitrile derivatives with various functional groups.
Scientific Research Applications
Chemistry
((p-Acetylphenyl)azo)malononitrile is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology
In biological research, the compound is used to study enzyme interactions and as a probe for investigating biochemical pathways .
Medicine
Industry
This compound is used in the dye industry for the synthesis of azo dyes, which are widely used in textiles and printing .
Mechanism of Action
The mechanism of action of ((p-Acetylphenyl)azo)malononitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups . The malononitrile core plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler compound with similar reactivity but lacking the p-acetylphenylazo group.
Phenacylmalononitrile: A related compound with a phenacyl group instead of the p-acetylphenylazo group.
Benzylmalononitrile: Another similar compound with a benzyl group attached to the malononitrile core.
Uniqueness
((p-Acetylphenyl)azo)malononitrile is unique due to the presence of the p-acetylphenylazo group, which imparts specific chemical and biological properties.
Properties
CAS No. |
1867-44-3 |
|---|---|
Molecular Formula |
C11H8N4O |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
2-[(4-acetylphenyl)diazenyl]propanedinitrile |
InChI |
InChI=1S/C11H8N4O/c1-8(16)9-2-4-10(5-3-9)14-15-11(6-12)7-13/h2-5,11H,1H3 |
InChI Key |
MRPWDQRMFQIOMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=NC(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


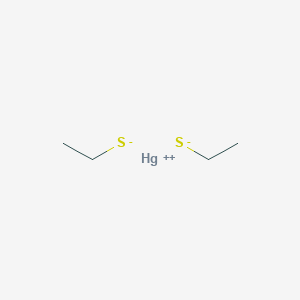
![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)
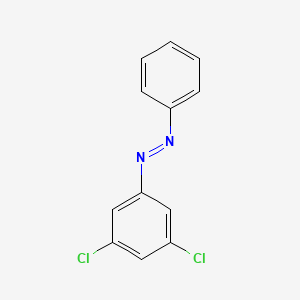


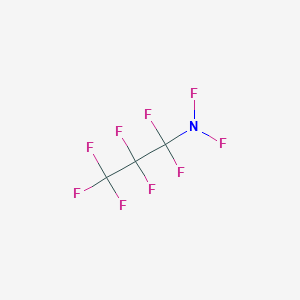
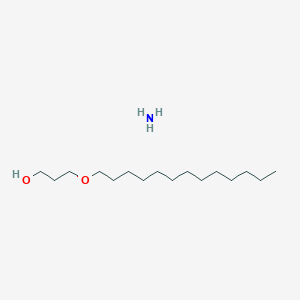
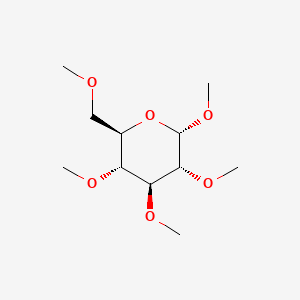
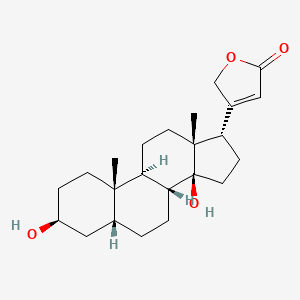
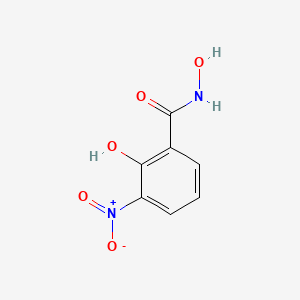
![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)
